Lovastatin-d9
Description
Properties
Molecular Formula |
C24H36O5 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15?,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,3D3,5D2,15D |
InChI Key |
PCZOHLXUXFIOCF-XCKPEBQVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Lovastatin-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lovastatin-d9, a deuterated analog of the cholesterol-lowering drug Lovastatin. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a likely synthetic pathway, detailed experimental protocols, and robust purification strategies.
Synthetic Strategy
The synthesis of this compound involves the esterification of monacolin J (the polyketide core of lovastatin) with a deuterated side chain, specifically 2-(methyl-d3)-butanoic acid-2,3,3,4,4,4-d6. This approach ensures the stable incorporation of nine deuterium atoms into the molecule.
A plausible and efficient synthetic route commences with the preparation of the deuterated butyric acid side chain, followed by its activation and subsequent esterification with the protected diol lactone of monacolin J.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established chemical principles for the synthesis of lovastatin analogs and deuterated compounds.
Synthesis of Deuterated (2S)-2-Methylbutyryl Side Chain
A potential route for the synthesis of the deuterated side chain starts from butyric acid, involving several reaction steps to introduce the deuterium labels. A detailed protocol is described in the scientific literature, such as the work by Liang et al. on the synthesis of deuterium-labeled lovastatin.[1]
Esterification of Monacolin J with the Deuterated Side Chain
This crucial step involves the coupling of the deuterated side chain with the core of the lovastatin molecule.
Protocol:
-
Activation of the Deuterated Side Chain: The deuterated 2-methylbutyric acid is converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the esterification.
-
Esterification Reaction: Monacolin J, with its hydroxyl groups appropriately protected if necessary, is reacted with the activated deuterated side chain in the presence of a suitable catalyst and a non-protic solvent.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up: The reaction mixture is quenched, and the crude this compound is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
Diagram of the Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Purification of this compound
The purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are generally employed for this purpose.
Column Chromatography
Protocol:
-
Stationary Phase: Silica gel is a commonly used stationary phase for the purification of lovastatin and its analogs.[2]
-
Mobile Phase: A solvent system with a gradient of polarity is typically used. A common mobile phase is a mixture of a non-polar solvent like hexane or benzene and a more polar solvent such as ethyl acetate or acetonitrile.[2][3] The ratio is optimized to achieve good separation.
-
Elution and Fraction Collection: The crude product is loaded onto the column, and the mobile phase is passed through. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative HPLC can be employed as a final purification step.
Protocol:
-
Column: A reverse-phase C18 column is often used for the purification of statins.
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid, is a common mobile phase.
-
Detection: The elution of the compound is monitored using a UV detector.
-
Fraction Collection and Lyophilization: The fraction corresponding to the this compound peak is collected, and the solvent is removed, often by lyophilization, to obtain the final high-purity product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for analogous reactions and purification methods.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₇D₉O₅ | [4] |
| Molecular Weight | 413.6 g/mol | [4] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [4] |
Table 1: Physicochemical Properties of this compound
| Step | Parameter | Typical Value |
| Synthesis | Overall Yield | 5-15% |
| Purification | Recovery from Chromatography | 40-60% |
| Final Product | Chromatographic Purity (HPLC) | >98% |
Table 2: Summary of Expected Yields and Purity
Conclusion
The synthesis and purification of this compound are multi-step processes that require careful execution and optimization of reaction and purification conditions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important isotopically labeled compound. Adherence to these methodologies should enable the consistent production of high-purity this compound for use in critical analytical applications.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Lovastatin-d9
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the collision-induced dissociation (CID) fragmentation pattern of Lovastatin-d9, a deuterated isotopologue of Lovastatin. This compound is frequently employed as an internal standard for the bioanalytical quantification of Lovastatin in complex matrices via liquid chromatography-mass spectrometry (LC-MS).[1][2] A thorough understanding of its fragmentation behavior is crucial for developing sensitive, specific, and robust quantitative assays.
Precursor Ion Formation and Structure
This compound, like its non-deuterated counterpart, readily ionizes using positive mode electrospray ionization (ESI+). The most abundant precursor ion observed is the protonated molecule, [M+H]⁺. The nine deuterium atoms are typically located on the 2-methylbutyrate side chain, a modification that increases the monoisotopic mass by approximately 9 Da compared to Lovastatin. This mass shift is fundamental to its use as an internal standard.
-
Lovastatin (C₂₄H₃₆O₅): Monoisotopic Mass ≈ 404.256 g/mol
-
This compound (C₂₄H₂₇D₉O₅): Monoisotopic Mass ≈ 413.313 g/mol
-
Precursor Ion: [M+H]⁺ at m/z 414.3
Core Fragmentation Pathway
The fragmentation of protonated Lovastatin and its deuterated analog is characterized by a well-defined pathway primarily involving the ester side-chain and the lactone moiety.[3] The collision-induced dissociation of the this compound precursor ion (m/z 414.3) follows two principal steps:
-
Loss of the Deuterated Side-Chain: The primary and most diagnostic fragmentation event is the neutral loss of the deuterated 2-methylbutyric acid side chain (C₅HD₉O₂). This cleavage of the ester bond results in a stable product ion corresponding to the protonated decalin-lactone core of the molecule.
-
Subsequent Dehydration: The resulting product ion can undergo a further neutral loss of a water molecule (H₂O) from the hydroxyl group on the lactone ring.
These sequential losses give rise to the characteristic product ions used for quantification in Multiple Reaction Monitoring (MRM) assays.
Quantitative Fragmentation Data
The key fragmentation transitions for this compound when analyzed by tandem mass spectrometry are summarized below. These transitions form the basis for its detection and quantification.
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity / Description |
| 414.3 | 303.2 | 111.1 | [M+H - C₅HD₉O₂]⁺ (Loss of deuterated 2-methylbutyric acid) |
| 414.3 | 285.2 | 129.1 | [M+H - C₅HD₉O₂ - H₂O]⁺ (Loss of side-chain and water) |
| 303.2 | 285.2 | 18.0 | [Fragment - H₂O]⁺ (Loss of water from the m/z 303.2 ion) |
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation cascade from the precursor ion to the major product ions is illustrated below.
Caption: Fragmentation pathway of protonated this compound.
Representative Experimental Protocol
A typical LC-MS/MS method for the analysis of Lovastatin using this compound as an internal standard is outlined below. This protocol is a composite based on common practices and should be optimized for specific instrumentation and matrices.[4][5]
5.1 Sample Preparation (Human Plasma)
-
To a 200 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection.
5.2 Liquid Chromatography (LC) Conditions
-
System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 30% B
-
1.0 - 3.0 min: 30% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.1 - 5.0 min: Return to 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
5.3 Mass Spectrometry (MS) Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
MRM Transitions:
-
Lovastatin: m/z 405.3 → 285.2 (product ion for quantification)
-
This compound: m/z 414.3 → 303.2 (product ion for quantification)
-
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Analyzer Parameters:
-
Collision Gas: Argon
-
Collision Energy: Optimize for each transition (typically 15-25 eV).
-
The workflow for a typical bioanalytical study utilizing this compound is depicted below.
Caption: Bioanalytical workflow using this compound internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Stability of Lovastatin-d9 in Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the isotopic stability of Lovastatin-d9, a deuterated internal standard crucial for the accurate quantification of lovastatin in various analytical methodologies. The guide focuses on its stability under acidic and basic stress conditions, providing a theoretical framework, experimental protocols, and data presentation to aid researchers in drug development and analysis.
Introduction to Lovastatin and its Deuterated Analog
Lovastatin is a member of the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease. It is a prodrug that is hydrolyzed in the body to its active β-hydroxy acid form. For quantitative bioanalysis, particularly using mass spectrometry, a stable isotopically labeled internal standard is essential to correct for matrix effects and variations in sample processing. This compound is a commonly used internal standard where nine hydrogen atoms have been replaced by deuterium.
The chemical integrity and isotopic purity of this compound are paramount for its function as a reliable internal standard. This guide specifically addresses its stability in acidic and basic environments, conditions often encountered during sample preparation, chromatographic separation, and forced degradation studies.
Chemical Degradation Pathways of Lovastatin
Forced degradation studies on unlabeled lovastatin have established its primary degradation pathways in acidic and basic conditions. These pathways are directly relevant to the stability of the core structure of this compound.
Acidic Conditions
Under acidic conditions, the primary degradation pathway for lovastatin is the hydrolysis of the lactone ring to form the corresponding open-ring hydroxy acid, Lovastatin acid. Further degradation can occur, leading to other minor products. The reaction is pH-dependent, with increased degradation observed in stronger acidic media.
Basic Conditions
In basic media, the hydrolysis of the lactone ring of lovastatin is significantly more rapid and often leads to complete degradation. The major degradation product is the salt of Lovastatin acid. The rate of hydrolysis is dependent on the concentration of the base and the temperature.
Isotopic Stability of this compound
The isotopic stability of this compound refers to the potential for the deuterium atoms to exchange with hydrogen atoms from the surrounding solvent (H/D exchange). This is a critical consideration as a loss of deuterium would compromise its utility as an internal standard.
Deuteration Pattern of Commercial this compound
Commercially available this compound typically has the deuterium labels on the 2S-methylbutanoyl side chain. Specifically, it is 2S-(methyl-d3)-butanoic acid-2,3,3,4,4,4-d6. This means there is a deuterated methyl group (-CD3) and a deuterated butanoyl chain.[1][2][3][4]
Theoretical Assessment of Isotopic Lability
The deuterium atoms in this compound are attached to carbon atoms. Generally, carbon-bound deuterons are less prone to exchange compared to those on heteroatoms (like oxygen or nitrogen). However, hydrogens (and thus deuterons) on a carbon atom alpha to a carbonyl group can be susceptible to exchange under acidic or basic conditions through a process called enolization.
-
Acid-Catalyzed Exchange: In acidic solution, the carbonyl oxygen can be protonated, making the α-protons (or deuterons) more acidic and susceptible to removal, leading to an enol intermediate. Re-ketonization can then occur with the incorporation of a proton from the solvent.
-
Base-Catalyzed Exchange: In basic solution, a base can directly abstract an α-proton (or deuteron) to form an enolate intermediate. This enolate can then be protonated by the solvent.
Given the deuteration pattern of this compound, the deuterons on the carbon adjacent to the ester carbonyl group are theoretically the most susceptible to exchange. However, the rate of this exchange is dependent on the specific reaction conditions (pH, temperature, and duration of exposure). While some exchange is theoretically possible under harsh conditions, the stability is generally expected to be sufficient for typical analytical procedures. For instance, a study utilizing Lovastatin-d3 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employed a mobile phase with a pH of 3.6, suggesting adequate stability under these acidic conditions.[5]
Experimental Protocols
To experimentally determine the chemical and isotopic stability of this compound, forced degradation studies are recommended.
Forced Degradation Protocol for Chemical Stability
This protocol is adapted from established methods for lovastatin.
Objective: To determine the rate and extent of chemical degradation of this compound in acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 N, 1 N)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
For acidic stress, mix an aliquot of the stock solution with the desired concentration of HCl.
-
For basic stress, mix an aliquot of the stock solution with the desired concentration of NaOH.
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize the solution (for the acidic solution, add an equivalent amount of NaOH; for the basic solution, add an equivalent amount of HCl).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be quantified.
Protocol for Assessing Isotopic Stability by Mass Spectrometry
Objective: To determine the extent of deuterium-hydrogen exchange of this compound in acidic and basic conditions.
Materials:
-
This compound
-
Deuterium-depleted water (or standard HPLC-grade water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare acidic and basic stress solutions as described in the forced degradation protocol, using deuterium-depleted water to prepare the aqueous components of the solutions.
-
Incubate the solutions under the desired stress conditions (temperature and time).
-
At each time point, withdraw an aliquot, neutralize it, and dilute it for analysis.
-
Analyze the samples by LC-MS/MS. The mass spectrometer should be operated in full scan mode or by monitoring the molecular ions of this compound and its potential isotopologues (d8, d7, etc.).
-
The extent of D/H exchange can be determined by monitoring the change in the isotopic distribution of the this compound molecular ion cluster over time. An increase in the abundance of ions with lower m/z values (e.g., M+8, M+7 instead of M+9) would indicate a loss of deuterium.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables.
Table 1: Chemical Stability of this compound under Acidic Conditions
| Acid Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradant (%) |
| 0.1 N HCl | 40 | 0 | 100 | 0 |
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 N HCl | 60 | 0 | 100 | 0 |
| 2 | ||||
| 4 | ||||
| 8 |
Table 2: Chemical Stability of this compound under Basic Conditions
| Base Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradant (%) |
| 0.1 N NaOH | 25 | 0 | 100 | 0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 1 N NaOH | 40 | 0 | 100 | 0 |
| 0.5 | ||||
| 1 | ||||
| 2 |
Table 3: Isotopic Stability of this compound under Stress Conditions
| Condition | Time (hours) | Isotopic Purity (% d9) | % d8 | % d7 |
| 0.1 N HCl, 40°C | 0 | >99 | <1 | <1 |
| 24 | ||||
| 1 N HCl, 60°C | 0 | >99 | <1 | <1 |
| 8 | ||||
| 0.1 N NaOH, 25°C | 0 | >99 | <1 | <1 |
| 4 | ||||
| 1 N NaOH, 40°C | 0 | >99 | <1 | <1 |
| 2 |
Visualizations
The following diagrams illustrate the degradation pathway and experimental workflows.
Caption: Degradation pathway of this compound.
References
Solubility Profile of Lovastatin-d9 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Lovastatin-d9, a deuterated isotopologue of the cholesterol-lowering drug Lovastatin. Understanding the solubility of active pharmaceutical ingredients (APIs) and their labeled counterparts is critical for a wide range of applications, from analytical method development and formulation studies to non-clinical safety and metabolism assessments. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of key experimental and biological pathways.
Solubility of this compound
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, the available information indicates that it is qualitatively "slightly soluble" in chloroform and methanol.[1][2][3]
Given that this compound is an isotopologue of Lovastatin, their physicochemical properties, including solubility in organic solvents, are expected to be highly similar. The primary difference lies in the molecular weight, which is marginally increased by the deuterium substitution. This substitution is not anticipated to significantly alter the intermolecular forces governing solubility in organic media. Therefore, the quantitative solubility data for Lovastatin can be considered a reliable surrogate for estimating the solubility of this compound.
The following table summarizes the known solubility of Lovastatin in various common organic solvents.
| Organic Solvent | Solubility (mg/mL) |
| Acetone | 47 |
| Acetonitrile | 28 |
| n-Butanol | 7 |
| iso-Butanol | 14 |
| Chloroform | 350 |
| N,N-Dimethylformamide (DMF) | 90[4] |
| Dimethyl sulfoxide (DMSO) | ~15-100 |
| Ethanol | 16-20 |
| Methanol | 28 |
| n-Octanol | 2 |
| n-Propanol | 11 |
| iso-Propanol | 20 |
Note: The solubility data for Lovastatin is compiled from various sources.[4][5][6][7] The range provided for DMSO reflects variability reported in different technical datasheets.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[][9][10] The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent of interest.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant agitation speed and a controlled temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Lovastatin inhibits T-cell antigen receptor signaling independent of its effects on ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lovastatin-d9 as an Internal Standard in LC-MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Lovastatin-d9 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of lovastatin. By leveraging the unique properties of stable isotope-labeled standards, researchers can achieve highly accurate and precise measurements crucial for drug development and clinical research.
The Core Principle: Why an Internal Standard is Essential in LC-MS
Quantitative analysis by LC-MS is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An internal standard (IS) is a compound with physicochemical properties closely mirroring the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.[3] Its primary function is to normalize the analyte's response, thereby compensating for fluctuations throughout the analytical workflow.[1][2] The ratio of the analyte's signal to the internal standard's signal is used for quantification, which helps to correct for variability and improve the accuracy and reliability of the results.[1]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative LC-MS.[1][2] These standards are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (²H). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1]
This compound: An Ideal Internal Standard for Lovastatin Quantification
This compound is the deuterated form of Lovastatin, a medication used to lower cholesterol.[4] It is intended for use as an internal standard for the quantification of lovastatin by GC- or LC-MS.[4] The incorporation of nine deuterium atoms increases its molecular weight, allowing it to be distinguished from the unlabeled lovastatin by the mass spectrometer while maintaining nearly identical chromatographic behavior.
The fundamental mechanism of this compound as an internal standard is based on its ability to mimic Lovastatin through every step of the analytical process, from extraction to detection. Any loss of analyte during sample preparation or fluctuation in instrument response will theoretically affect both the analyte and the internal standard to the same extent. By calculating the peak area ratio of Lovastatin to this compound, these variations are canceled out, leading to a more robust and reproducible measurement.
Experimental Protocol: Quantification of Lovastatin in Human Plasma using LC-MS/MS
The following is a representative, detailed methodology for the quantification of lovastatin in human plasma using a deuterated internal standard like this compound. This protocol is a composite based on established methods for statin analysis.[1][3][5]
Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex again for 1 minute.
-
Centrifuge the tubes at 17,110 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 120 µL of the mobile phase (e.g., 30% methanol with 0.2% formic acid and 2 mM ammonium formate).[1]
-
Centrifuge at 17,110 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent ZORBAX Extend C18 (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.2% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Methanol with 0.2% formic acid and 2 mM ammonium formate |
| Flow Rate | 400 µL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient can be optimized for separation. |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 325°C |
| Collision Gas | Argon |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lovastatin | 405.2 | 303.2 |
| This compound | 414.2 | 303.2 |
Note: The precursor ion for this compound is inferred based on the addition of 9 daltons from the deuterium atoms. The product ion may remain the same if the fragmentation does not occur at a deuterated site.
Data Presentation: Method Validation Parameters
The following tables summarize representative quantitative data from a validated LC-MS/MS method for statin analysis, demonstrating the performance characteristics achievable with such a protocol.[1]
Table 1: Calibration Curve for Lovastatin Analysis
| Analyte | Calibration Range (nM) | LLOQ (nM) | Correlation Coefficient (r²) | Accuracy (%) | Precision (CV%) |
| Lovastatin Acid | 1 - 1000 | 1 | > 0.995 | 86.19 - 109.76 | < 13.32 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |
| Lovastatin | 0.05 (LLOQ) | 11.4 | 98.0 | 8.9 | 102.0 |
| 0.5 | 5.2 | 104.0 | 4.8 | 101.0 | |
| 2.0 | 2.1 | 99.5 | 3.5 | 98.5 | |
| 10.0 | 0.4 | 100.0 | 2.3 | 100.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Lovastatin | 86.8 - 94.1 | Not significant |
| Internal Standard | ~88.0 | Not significant |
Visualizations: Pathways and Workflows
Mechanism of Action: HMG-CoA Reductase Pathway
Lovastatin acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The following diagram illustrates this mechanism.
Caption: Lovastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Experimental Workflow for Lovastatin Quantification
The diagram below outlines the major steps in the LC-MS/MS workflow for quantifying lovastatin using this compound as an internal standard.
Caption: The experimental workflow for lovastatin quantification by LC-MS/MS.
Logical Relationship of Internal Standard Correction
This diagram illustrates the logical principle of how an internal standard corrects for variations in the analytical process.
Caption: The ratio of analyte to internal standard response corrects for analytical variability.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of lovastatin by LC-MS. Its use is integral to developing high-quality bioanalytical methods that meet regulatory standards for accuracy and precision. By compensating for the inherent variability of the analytical process, this compound enables researchers to have high confidence in their quantitative data, which is paramount in both preclinical and clinical drug development.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical Characteristics of Lovastatin-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin-d9, a deuterated isotopologue of the cholesterol-lowering drug Lovastatin, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods. While its utility in quantitative analysis is well-established, a comprehensive understanding of its intrinsic photophysical properties, particularly its quantum yield and fluorescence characteristics, is lacking in publicly available literature. This technical guide aims to bridge this gap by providing a detailed overview of the expected fluorescence properties of this compound, based on the known spectroscopic behavior of Lovastatin and the general effects of deuteration on molecular photophysics. Furthermore, this document outlines detailed experimental protocols for the determination of fluorescence quantum yield, offering a practical framework for researchers to empirically characterize this compound and other similar molecules.
Introduction to Lovastatin and the Significance of Deuteration
Lovastatin is a member of the statin class of drugs, which act as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. Its molecular structure contains a polyketide-derived bicyclic ring system and a lactone group. While not a classical fluorophore, the conjugated diene system within the Lovastatin molecule is expected to exhibit weak intrinsic fluorescence upon excitation with ultraviolet (UV) light.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development and analytical chemistry. In the context of this compound, deuteration serves to increase the molecular weight, allowing for its differentiation from the non-deuterated drug in mass spectrometric analysis. Beyond its use as an internal standard, deuteration can also subtly influence the photophysical properties of a molecule. The increased mass of deuterium can alter vibrational energy levels, which in turn can affect the rates of non-radiative decay processes that compete with fluorescence. This often leads to an increase in both the fluorescence quantum yield and the fluorescence lifetime of the deuterated molecule compared to its non-deuterated counterpart.
Expected Photophysical Properties of this compound
UV-Visible Absorption
Lovastatin exhibits characteristic absorption maxima in the UV region. The primary absorption bands are attributed to the π-π* transitions within the conjugated diene system of the molecule.
| Compound | Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Solvent |
| Lovastatin | ~231 nm, 238 nm, 247 nm | Data not readily available | Methanol/Acetonitrile |
| This compound (Expected) | ~231 nm, 238 nm, 247 nm | Expected to be very similar to Lovastatin | Methanol/Acetonitrile |
Note: The UV absorption spectrum is not expected to be significantly altered by deuteration.
Fluorescence Properties
The fluorescence of Lovastatin is expected to be weak. Deuteration in this compound is anticipated to enhance its fluorescence quantum yield and lifetime due to a decrease in non-radiative decay rates.
| Parameter | Lovastatin (Estimated) | This compound (Expected) |
| Excitation Wavelength (λ_ex) | ~240 nm | ~240 nm |
| Emission Wavelength (λ_em) | ~300 - 400 nm | ~300 - 400 nm |
| Quantum Yield (Φ_F) | Low | Expected to be higher than Lovastatin |
| Fluorescence Lifetime (τ_F) | Short | Expected to be longer than Lovastatin |
Disclaimer: The data presented for this compound are estimations based on theoretical principles and require experimental verification.
Experimental Protocols for Quantum Yield Determination
The fluorescence quantum yield (Φ_F) of a compound is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φ_F is crucial for characterizing the photophysical properties of a molecule. Two primary methods are employed for this purpose: the relative method and the absolute method.
Relative Quantum Yield Measurement
The relative method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.
3.1.1. Materials and Instruments
-
Fluorometer capable of measuring excitation and emission spectra
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol)
3.1.2. Experimental Workflow
3.1.3. Calculation
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.
Absolute Quantum Yield Measurement
The absolute method directly measures the number of photons emitted and absorbed by the sample using an integrating sphere.
3.2.1. Materials and Instruments
-
Fluorometer equipped with an integrating sphere
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Spectroscopic grade solvent
3.2.2. Experimental Workflow
3.2.3. Calculation
The absolute quantum yield (Φ_F) is calculated as:
Φ_F = (Number of emitted photons) / (Number of absorbed photons)
The number of emitted photons is determined from the integrated fluorescence emission spectrum. The number of absorbed photons is calculated from the difference in the integrated intensity of the scattered excitation light with and without the sample in the integrating sphere.
Signaling Pathway Context: HMG-CoA Reductase Inhibition
While the fluorescence properties of this compound are the focus of this guide, it is important to contextualize its biological activity. Lovastatin, and by extension this compound, functions by inhibiting the HMG-CoA reductase enzyme. This inhibition disrupts the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and other isoprenoids.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the quantum yield and fluorescence properties of this compound. While empirical data for this specific deuterated isotopologue remains to be published, the foundational knowledge of Lovastatin's spectroscopy and the well-documented effects of deuteration offer a strong basis for understanding its likely photophysical behavior. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake the empirical characterization of this compound and other similar compounds. Such studies will not only contribute to a more complete understanding of the fundamental properties of these molecules but also potentially open new avenues for their application beyond their current use as internal standards.
Determining the Isotopic Enrichment of Lovastatin-d9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Lovastatin-d9, a deuterated analog of the cholesterol-lowering drug Lovastatin. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.
This compound is commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate measurement of Lovastatin in biological matrices.[1] The incorporation of nine deuterium atoms into the Lovastatin molecule provides a distinct mass shift, allowing for its differentiation from the unlabeled drug. The precise knowledge of the isotopic enrichment and distribution within a batch of this compound is critical for ensuring the accuracy and reliability of such quantitative methods.
This guide outlines the key analytical techniques, experimental protocols, and data interpretation strategies for the characterization of this compound.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard. The following tables summarize the key quantitative specifications and the expected isotopic distribution.
Table 1: General Specifications for this compound
| Parameter | Specification | Source |
| Chemical Formula | C₂₄H₂₇D₉O₅ | [2] |
| Molecular Weight | 413.6 g/mol | [2] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [2] |
Table 2: Theoretical and Expected Isotopic Distribution of this compound by Mass Spectrometry
| Isotopologue | Mass Shift from Unlabeled (m/z) | Expected Relative Abundance |
| d₀ (unlabeled) | +0 | < 1% |
| d₁ | +1 | Minor |
| d₂ | +2 | Minor |
| d₃ | +3 | Minor |
| d₄ | +4 | Minor |
| d₅ | +5 | Minor |
| d₆ | +6 | Minor |
| d₇ | +7 | Minor |
| d₈ | +8 | Significant |
| d₉ | +9 | Major |
Note: The exact distribution of d₀-d₈ isotopologues can vary between batches and should be determined experimentally.
Experimental Protocols
The determination of isotopic enrichment of this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is often used for sample purification and separation prior to analysis.
High-Performance Liquid Chromatography (HPLC) for Purification and Separation
Prior to detailed isotopic analysis, it is essential to ensure the chemical purity of the this compound sample. Reversed-phase HPLC is a common method for this purpose.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[3][4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical mobile phase could be acetonitrile:water (70:30 v/v).[5]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[5]
-
Detection: UV detection at 238 nm, which is the absorption maximum for Lovastatin.[3]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable organic solvent like methanol.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a small volume (e.g., 10-20 µL) of the sample solution.
-
Monitor the chromatogram for the elution of this compound.
-
Assess the purity by integrating the peak area of the main compound and any impurities.
-
Mass Spectrometry (MS) for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is the most direct method for determining the isotopic distribution of this compound. This technique can resolve the different isotopologues (d₀ to d₉) and provide their relative abundances.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Lovastatin.[6][7]
-
Mass Analyzer Settings:
-
Full Scan Mode: Acquire data in full scan mode over a mass range that includes the unlabeled Lovastatin (m/z 405.26 for [M+H]⁺) and the fully deuterated this compound (m/z 414.32 for [M+H]⁺).[8]
-
Resolution: Set the mass resolution to a high value (e.g., >10,000) to resolve the isotopic peaks.
-
-
Sample Introduction: The purified this compound sample from HPLC can be directly infused or injected into the mass spectrometer.
-
Data Analysis:
-
Acquire the mass spectrum of the this compound sample.
-
Identify the isotopic cluster corresponding to the protonated molecule [M+H]⁺.
-
Measure the intensity (peak height or area) of each isotopic peak (m/z 405 to 414).
-
Calculate the relative abundance of each isotopologue by normalizing the intensity of each peak to the sum of all isotopic peak intensities.
-
The isotopic enrichment is typically reported as the percentage of the d₉ isotopologue relative to the sum of all isotopologues.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the identity of this compound and to study its fragmentation pattern. The major fragmentation pathways for Lovastatin involve the loss of the ester side chain and subsequent dehydration.[9] For this compound, the fragmentation pattern will show corresponding mass shifts, confirming the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration and Enrichment
While MS provides the overall isotopic distribution, NMR spectroscopy, particularly ²H (Deuterium) NMR, can provide information about the location of the deuterium atoms within the molecule and can also be used for quantitative determination of isotopic enrichment.
Experimental Protocol for ²H NMR:
-
Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.
-
Solvent: A protic solvent that does not contain deuterium, such as chloroform or methanol.
-
Sample Preparation: Dissolve a sufficient amount of this compound in the chosen solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse experiment is typically sufficient.
-
Relaxation Delay: A sufficiently long relaxation delay (D1) should be used to ensure full relaxation of the deuterium nuclei for accurate quantification.
-
Number of Scans: A large number of scans may be required due to the lower sensitivity of the deuterium nucleus.
-
-
Data Analysis:
-
Acquire the ²H NMR spectrum.
-
Integrate the signals corresponding to the different deuterium environments in the molecule.
-
The relative integrals of the signals can provide information about the site-specific deuteration levels.
-
For overall enrichment, the total integral of the deuterium signals can be compared to the integral of a known internal standard.
-
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Lovastatin in Human Plasma using Lovastatin-d9 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It functions as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Accurate quantification of lovastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Lovastatin-d9, is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2] This application note provides a detailed protocol for the quantification of lovastatin in human plasma using this compound as an internal standard.
Principle
This method employs a simple protein precipitation technique for the extraction of lovastatin and the internal standard, this compound, from human plasma. The analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by multiple reaction monitoring (MRM), comparing the peak area ratio of lovastatin to this compound.
Materials and Reagents
-
Lovastatin (Reference Standard)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Formic Acid
-
Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (drug-free)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Lovastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lovastatin reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Lovastatin Working Solutions: Prepare a series of working solutions by serially diluting the lovastatin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for the preparation of plasma samples.
LC-MS/MS Conditions
A typical LC-MS/MS system for this analysis would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 500°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Lovastatin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lovastatin | 422.1 | 285.4 |
| This compound (IS) | 425.4 | 285.4 |
Note: The precursor ion for Lovastatin is its ammonium adduct [M+NH4]+. The precursor for this compound is also the ammonium adduct, which is shifted by +3 due to the deuteration in this specific cited method. For a d9 variant, the shift would be +9.
Method Validation Data
The following tables summarize the performance characteristics of a typical validated method for the quantification of lovastatin in human plasma using a deuterated internal standard.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of lovastatin to this compound against the nominal concentration of the calibration standards.
Table 4: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.121 | 0.118 | 97.5 |
| 0.242 | 0.250 | 103.3 |
| 0.605 | 0.612 | 101.2 |
| 1.210 | 1.195 | 98.8 |
| 3.025 | 2.980 | 98.5 |
| 8.910 | 8.950 | 100.4 |
| 21.382 | 21.500 | 100.5 |
| 35.637 | 35.100 | 98.5 |
The linearity of the method is typically observed over a range of 0.121 to 35.637 ng/mL with a correlation coefficient (r²) greater than 0.99.[2]
Accuracy and Precision
The intra-day and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days, respectively.
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.121 | 11.38 | 105.0 | 8.62 | 102.5 |
| Low | 0.356 | 7.85 | 98.9 | 6.45 | 101.1 |
| Medium | 14.255 | 5.23 | 101.5 | 4.88 | 99.8 |
| High | 28.510 | 4.11 | 99.2 | 3.75 | 100.3 |
LLOQ: Lower Limit of Quantification. The intra- and inter-day precision values were within 11.38% and 8.62% respectively, for lovastatin at the lower limit of quantification level.[2]
Data Analysis and Quantification
The concentration of lovastatin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve.
Caption: Logical flow of data analysis for lovastatin quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of lovastatin in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the reliability of the results.
References
Application Note: High-Throughput Quantification of Lovastatin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
ABSTRACT: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lovastatin in human plasma. The method utilizes Lovastatin-d9 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.05 to 50 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2][3] It acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3][4] Monitoring the concentration of lovastatin in biological matrices such as human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological fluids due to its high sensitivity, selectivity, and speed.[1][2][5][6]
This application note presents a detailed protocol for the determination of lovastatin in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.[7] The method involves a straightforward protein precipitation extraction, a rapid chromatographic separation, and highly selective mass spectrometric detection.
Experimental
Materials and Reagents
-
Lovastatin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Gradient | 85% A (0-0.5 min), 85-15% A (0.5-1.0 min), 15% A (1.0-1.5 min), 15-85% A (1.5-1.6 min), 85% A (1.6-2.5 min) |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 2.5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 380 °C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 45 V |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lovastatin | 405.3 | 303.2 | 200 | 25 |
| This compound | 414.3 | 303.2 | 200 | 25 |
Protocols
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lovastatin and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of lovastatin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.5 to 500 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 10 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
Method Validation
The developed method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] |
| Intra-day Precision (%CV) | < 11%[6] |
| Inter-day Precision (%CV) | < 11%[6] |
| Accuracy (%RE) | Within ±6.0%[6] |
| Mean Extraction Recovery | 86.8 - 94.1%[1] |
| Matrix Effect | Minimal and compensated by the internal standard |
The method demonstrated excellent linearity over the concentration range of 0.05 to 50 ng/mL, with a correlation coefficient (r²) greater than 0.995. The LLOQ was established at 0.05 ng/mL, which is sufficient for pharmacokinetic studies.[1][2] The intra- and inter-day precision and accuracy were well within the acceptable limits, with %CV values below 11% and relative errors within ±6.0%.[6] The extraction recovery of lovastatin from human plasma was high and consistent across different concentration levels.[1]
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lovastatin - Wikipedia [en.wikipedia.org]
- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Lovastatin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lovastatin is a widely prescribed medication for the management of hypercholesterolemia. It functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. Accurate quantification of lovastatin in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of lovastatin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with lovastatin-d9 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Lovastatin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Lovastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve lovastatin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the lovastatin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting lovastatin from human plasma.
Caption: Protein Precipitation Workflow for Lovastatin Extraction.
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lovastatin | 405.3 | 303.2 | 15 |
| This compound | 414.3 | 303.2 | 15 |
Method Validation Summary
The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for lovastatin in human plasma.
| Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.1 - 100 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery
The extraction recovery of lovastatin and this compound was determined at three QC concentrations.
| QC Level | Lovastatin Recovery (%) | This compound Recovery (%) |
| Low | 85.2 | 87.1 |
| Medium | 88.9 | 86.5 |
| High | 91.5 | 88.2 |
Signaling Pathway and Workflow Visualization
Caption: Overview of the Bioanalytical Workflow and Quantification Logic.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of lovastatin in human plasma using this compound as an internal standard. The protein precipitation sample preparation method is simple and efficient, providing good recovery. The chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. The method is fully validated and suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies of lovastatin.
References
Application Note: Quantitative Analysis of Lovastatin by GC-MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of lovastatin in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Lovastatin-d9, is employed. The method involves a two-step derivatization process to enhance the volatility and thermal stability of the lovastatin acid form, making it amenable to GC-MS analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for lovastatin quantification.
Introduction
Lovastatin is a member of the statin class of drugs, used for lowering cholesterol and preventing cardiovascular disease. It is a naturally occurring compound found in fungi such as Aspergillus terreus. Lovastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. Accurate quantification of lovastatin is crucial in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring.
Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity. However, the analysis of lovastatin, particularly its active acid form, by GC-MS is challenging due to its low volatility and thermal lability. Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable compound. This application note details a derivatization procedure using pentafluorobenzyl bromide (PFBBr) to target the carboxylic acid group, followed by silylation of the hydroxyl groups with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative results.
Experimental
Materials and Reagents
-
Lovastatin standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)[1]
-
Pentafluorobenzyl bromide (PFBBr), 99% (Sigma-Aldrich or equivalent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich or equivalent)
-
Acetonitrile, HPLC grade
-
Pyridine, anhydrous (Sigma-Aldrich or equivalent)
-
N,N-Diisopropylethylamine (DIPEA), 99.5% (Sigma-Aldrich or equivalent)
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
Nitrogen gas, high purity
Standard and Internal Standard Stock Solutions
-
Lovastatin Stock Solution (1 mg/mL): Accurately weigh 10 mg of lovastatin standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the lovastatin stock solution with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
The following is a general procedure for plasma samples. Modifications may be necessary for other matrices.
-
Hydrolysis of Lovastatin Lactone: To 1 mL of plasma sample, standard, or quality control, add 100 µL of 1 M NaOH. Vortex and incubate at 50°C for 30 minutes to ensure complete hydrolysis of the lactone form to the active acid form. Cool to room temperature.
-
Acidification: Acidify the sample by adding 50 µL of 6 M HCl. Vortex to mix.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample, standard, and quality control.
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the sample tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
This is a two-step derivatization process.
Step 1: PFB Esterification
-
To the dried extract, add 50 µL of a solution containing 10% PFBBr and 1% DIPEA in acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried PFB-derivatized sample, add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
| GC Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant flow) |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min |
| MS Parameter | Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
-
PFB group fragmentation: A characteristic ion for PFB derivatives is the pentafluorotropylium ion at m/z 181 . This ion is expected to be a prominent fragment for both lovastatin and its internal standard.
-
TMS group fragmentation: The trimethylsilyl cation at m/z 73 and loss of a methyl group from a TMS group (-15) are common fragments.
-
Lovastatin backbone fragmentation: Fragmentation of the lovastatin core will also occur.
Proposed SIM Ions for Method Development:
| Analyte | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) |
| Lovastatin-PFB-diTMS | [M-181]⁻ (from PFB group) | To be determined from mass spectrum of derivatized standard |
| This compound-PFB-diTMS | [M-181]⁻ + 9 (from d9 label) | To be determined from mass spectrum of derivatized standard |
Note: It is critical to obtain the full-scan mass spectra of the derivatized lovastatin and this compound standards to confirm the molecular ions and identify the most abundant and specific fragment ions for use in the SIM method.
Data Analysis and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the lovastatin derivative to the peak area of the this compound derivative against the concentration of the lovastatin standards. The concentration of lovastatin in unknown samples is then determined from this calibration curve using the peak area ratios obtained from the sample chromatograms.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the GC-MS analysis of lovastatin.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of lovastatin by GC-MS using a deuterated internal standard. The described sample preparation, derivatization, and instrumental analysis procedures offer a robust and reliable method for researchers in the pharmaceutical and clinical fields. The use of this compound as an internal standard is critical for achieving high accuracy and precision. While suggested starting points for the SIM ions are provided, it is essential for the user to determine the optimal ions based on the mass spectra of the derivatized standards on their specific instrumentation.
References
Bioanalytical Method for Lovastatin in Tissue Samples using Lovastatin-d9 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Understanding the distribution of lovastatin in various tissues is crucial for preclinical and clinical drug development, as it provides insights into the drug's efficacy and potential side effects. This application note details a robust and sensitive bioanalytical method for the quantification of lovastatin in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lovastatin-d9 as a stable isotope-labeled internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in complex biological matrices such as tissue homogenates.[3] It compensates for variations in sample preparation and matrix effects, ensuring the reliability of the analytical results. This protocol provides a comprehensive guide for tissue sample preparation, LC-MS/MS analysis, and method validation.
Experimental Protocols
Materials and Reagents
-
Lovastatin analytical standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Phosphate buffered saline (PBS), pH 7.4
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)
-
Solid-phase extraction (SPE) cartridges (if applicable)
Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare individual stock solutions of lovastatin and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the lovastatin stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Calibration Curve and QC Samples: Spike blank tissue homogenate with the appropriate working standard solutions to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
Tissue Sample Preparation
This protocol outlines a general procedure for tissue homogenization followed by protein precipitation. This method is often preferred for its simplicity and high throughput. For certain tissues with high lipid content, liquid-liquid extraction or solid-phase extraction may be necessary to minimize matrix effects.
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 400 µL of PBS).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep samples on ice throughout the process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Precipitation:
-
Transfer a known volume of the tissue homogenate supernatant (e.g., 100 µL) to a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrument and tissue matrix.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Lovastatin | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 405.2 | 414.2 |
| Product Ion (m/z) | 303.2 | 312.2 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Data Presentation
The following tables summarize typical validation parameters for the bioanalytical method of lovastatin in tissue samples. The data is a composite from various published methods and should be used as a guideline. Actual results may vary depending on the specific tissue matrix and laboratory conditions.
Table 3: Linearity and Range
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Lovastatin | Liver Homogenate | 0.5 - 500 | > 0.995 |
| Lovastatin | Muscle Homogenate | 0.5 - 500 | > 0.995 |
| Lovastatin | Brain Homogenate | 1 - 1000 | > 0.99 |
| Lovastatin | Kidney Homogenate | 1 - 1000 | > 0.99 |
Table 4: Accuracy and Precision
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Liver Homogenate | 1.5 (LQC) | < 10% | < 12% | 90 - 110% |
| 50 (MQC) | < 8% | < 10% | 92 - 108% | |
| 400 (HQC) | < 7% | < 9% | 95 - 105% | |
| Muscle Homogenate | 1.5 (LQC) | < 12% | < 15% | 88 - 112% |
| 50 (MQC) | < 10% | < 12% | 90 - 110% | |
| 400 (HQC) | < 9% | < 11% | 93 - 107% |
Table 5: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) |
| Liver Homogenate | 85 - 95% | 90 - 110% |
| Muscle Homogenate | 80 - 90% | 85 - 115% |
| Brain Homogenate | 75 - 85% | 80 - 120% |
| Kidney Homogenate | 82 - 92% | 88 - 112% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for lovastatin quantification in tissue samples.
Lovastatin Mechanism of Action - HMG-CoA Reductase Inhibition
Caption: Lovastatin inhibits HMG-CoA reductase in the cholesterol biosynthesis pathway.
References
Application Notes and Protocols for the Use of Lovastatin-d9 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Lovastatin-d9 as an internal standard in drug metabolism studies. The information is intended to guide researchers in accurately quantifying lovastatin and its metabolites in various biological matrices, a critical aspect of preclinical and clinical drug development.
Introduction to Lovastatin and the Role of Deuterated Internal Standards
Lovastatin is a widely prescribed medication for lowering cholesterol by competitively inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] It is administered as an inactive lactone prodrug and is converted in vivo to its active β-hydroxy acid form.[2][3] The metabolism of lovastatin is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, leading to the formation of various metabolites.[4][5]
In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of the parent drug and its metabolites is essential.[4] Deuterated internal standards, such as this compound, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[4][6] By replacing specific hydrogen atoms with deuterium, this compound has a higher mass than the unlabeled lovastatin. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while they exhibit nearly identical chemical and physical properties during sample preparation and chromatographic separation.[6][7][8] This co-elution and similar ionization behavior enable correction for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6][7] this compound is intended for use as an internal standard for the quantification of lovastatin by GC- or LC-MS.[7][9]
Key Applications of this compound in Drug Metabolism Studies:
-
Pharmacokinetic (PK) Studies: Accurate determination of lovastatin's absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical animal models and human clinical trials.[9][10]
-
In Vitro Metabolism Assays: Investigation of lovastatin's metabolic pathways and the enzymes involved, typically using liver microsomes or hepatocytes.[11][12]
-
Drug-Drug Interaction (DDI) Studies: Assessing the potential for co-administered drugs to alter the metabolism of lovastatin.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of lovastatin.[3][9]
Quantitative Data Summary
The following table presents pharmacokinetic parameters of lovastatin and its active metabolite, lovastatin β-hydroxyacid, from a bioequivalence study in healthy volunteers. This data exemplifies the type of quantitative information that can be generated using a validated LC-MS/MS method with an appropriate internal standard like this compound.
| Parameter | Lovastatin (Test Formulation) | Lovastatin (Reference Formulation) | Lovastatin β-hydroxyacid (Test Formulation) | Lovastatin β-hydroxyacid (Reference Formulation) |
| Cmax (ng/mL) | 8.5 ± 4.1 | 8.9 ± 4.5 | 10.2 ± 5.3 | 10.8 ± 5.9 |
| AUCt (ng·h/mL) | 35.8 ± 18.2 | 37.5 ± 20.1 | 55.1 ± 29.8 | 58.2 ± 32.4 |
| AUCinf (ng·h/mL) | 38.9 ± 19.5 | 40.8 ± 21.7 | 60.3 ± 32.1 | 63.5 ± 34.7 |
| tmax (h) | 1.8 ± 0.6 | 1.9 ± 0.7 | 3.5 ± 0.9 | 3.6 ± 1.1 |
| t1/2 (h) | 2.6 ± 0.9 | 2.7 ± 1.1 | 3.9 ± 1.5 | 4.1 ± 1.8 |
Data adapted from a pharmacokinetic study in 36 healthy volunteers after a single oral dose. Values are presented as mean ± standard deviation.[9]
Experimental Protocols
Protocol 1: Quantification of Lovastatin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general procedure for the quantitative analysis of lovastatin in human plasma. Method optimization and validation are required for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Lovastatin analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Standard and Quality Control (QC) Solutions:
-
Prepare a stock solution of lovastatin (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions of lovastatin by serial dilution of the stock solution with 50% methanol to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
-
Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the lovastatin working standards.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Lovastatin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for lovastatin and this compound.
-
Calculate the peak area ratio of lovastatin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the lovastatin standards.
-
Determine the concentration of lovastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolism of Lovastatin using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to investigate the metabolism of lovastatin in vitro.
1. Materials and Reagents:
-
Lovastatin
-
This compound (for use as an internal standard during LC-MS analysis)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (cold)
-
Incubator/water bath
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
In a microcentrifuge tube, pre-warm the master mix and HLM (e.g., final protein concentration of 0.5 mg/mL) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding lovastatin (e.g., final concentration of 1 µM).
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing the internal standard, this compound.
-
Include control incubations: without NADPH (to assess non-enzymatic degradation) and without lovastatin (to monitor for interfering peaks).
3. Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining lovastatin and identify potential metabolites.
-
The LC-MS/MS conditions can be adapted from Protocol 1. The analysis would involve monitoring for the parent lovastatin and predicted metabolites (e.g., hydroxylated forms).[11][13]
Visualizations
Caption: Metabolic activation of Lovastatin.
Caption: Workflow for a pharmacokinetic study.
Caption: Workflow for an in vitro metabolism study.
References
- 1. [PDF] DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF LOVASTATIN AND ITS METABOLITE (β-HYDROXY ACID) IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Biotransformation of lovastatin. IV. Identification of cytochrome P450 3A proteins as the major enzymes responsible for the oxidative metabolism of lovastatin in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. smbb.mx [smbb.mx]
- 9. Pharmacokinetics and bioequivalence study of two tablet formulations of lovastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of lovastatin in human plasma by ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of lovastatin by rat and human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Biotransformation of lovastatin. I. Structure elucidation of in vitro and in vivo metabolites in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression of Lovastatin-d9
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting signal suppression of Lovastatin-d9 in mass spectrometry. The information is presented in a question-and-answer format to directly address common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS?
A1: Signal suppression, a type of matrix effect, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This competition for ionization in the MS source leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the assay.[3]
Q2: Why is my this compound internal standard signal low or inconsistent?
A2: A low or inconsistent signal for this compound, a stable isotope-labeled internal standard (SIL-IS), can be caused by several factors:
-
Matrix Effects: Co-eluting endogenous materials from the biological sample (e.g., phospholipids, salts, proteins) can suppress the ionization of this compound.[4][5]
-
Differential Matrix Effects: Although SIL-IS are designed to co-elute with the analyte and experience the same degree of suppression, slight differences in retention time between the analyte and the deuterated standard can lead to them being affected differently by rapidly changing matrix components eluting from the column.[6][7]
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal over the course of an analytical run.[8]
-
Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant signal suppression.[9][10]
-
High Internal Standard Concentration: An excessively high concentration of the internal standard can sometimes lead to self-suppression or suppression of the analyte.[11]
Q3: Can this compound itself be a source of signal suppression?
A3: While less common, it is possible for an analyte and its isotope-labeled internal standard to interfere with each other's ionization, especially at high concentrations. One study noted that co-eluting atorvastatin (a similar statin) caused ion enhancement for its deuterated internal standard, atorvastatin-d5.[12] It is crucial to optimize the concentration of the internal standard to avoid such effects.
Q4: How can I confirm that matrix effects are the cause of signal suppression?
A4: A post-column infusion experiment is the most definitive way to identify the regions in your chromatogram where ion suppression is occurring.[3][4][11] This involves infusing a constant flow of this compound solution into the mobile phase after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant this compound signal baseline indicates a region of ion suppression caused by eluting matrix components.[11]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and mitigating this compound signal suppression.
Step 1: Initial System Checks
-
Question: Is the LC-MS/MS system performing optimally?
-
Action: Before investigating matrix effects, ensure the instrument is not the source of the problem.
-
System Suitability Test (SST): Regularly inject a standard solution of this compound in a clean solvent (e.g., methanol/water).[8] Monitor for consistent retention time, peak shape, and signal intensity. This helps rule out issues with the LC pumps, injector, column, and mass spectrometer.
-
Inspect Ion Source: Check the ion source for visible contamination. Clean the source components according to the manufacturer's recommendations.
-
Check Vacuum System: Ensure the vacuum system is operating within the manufacturer's specified range.[8]
-
Step 2: Investigating and Mitigating Matrix Effects
-
Question: How can I identify and reduce suppression from the sample matrix?
-
Action: Focus on chromatographic separation and sample preparation.
-
Chromatographic Optimization: Adjust the LC gradient to better separate this compound from the regions of ion suppression identified by the post-column infusion experiment. The goal is to move the this compound peak into a "cleaner" part of the chromatogram.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Adjusting the pH of the sample and using appropriate organic solvents can selectively extract Lovastatin while leaving many interferences behind.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and is considered superior to PPT and LLE for reducing matrix effects.[1]
-
-
Step 3: Optimizing MS and Mobile Phase Conditions
-
Question: Can adjustments to the mass spectrometer or mobile phase help?
-
Action: Fine-tune your method parameters.
-
Mobile Phase Composition: Avoid using strong ion-pairing agents like TFA, which are known to cause suppression.[10] If an acid is needed for chromatography, consider alternatives like formic acid with ammonium formate.[13] If TFA must be used, a post-column infusion of a weak base like ammonium hydroxide can help mitigate suppression.[9]
-
Flow Rate Reduction: Lowering the mobile phase flow rate (e.g., to nano-flow rates) can improve desolvation efficiency and make the ionization process more tolerant to non-volatile species in the sample, thereby reducing suppression.[3][14]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3][15][16] However, this also reduces the analyte concentration, so it may not be suitable for trace-level analysis.[3]
-
Quantitative Data on Signal Suppression
The degree of signal suppression can vary significantly based on the analyte, matrix, and analytical method. The table below provides illustrative data on the impact of various factors.
| Factor | Observation | Impact on Signal | Reference Example |
| Co-eluting Drugs | The presence of metformin caused a ~30% signal suppression for the co-eluting drug glyburide. | Significant Suppression | [15][16] |
| Mobile Phase Additive | Using fluorinated carboxylic acids (e.g., TFA) as ion-pairing agents decreased the ESI signal of amine analytes by 30-80%. | Severe Suppression | [10] |
| Post-column Additive | Post-column infusion of ammonium hydroxide to a TFA-containing mobile phase improved the signal from 1.2 to 20 times for various compounds. | Significant Enhancement | [9] |
| Matrix Effects (Plasma) | In one study, the presence of plasma matrix had a significant influence on pravastatin signal (-75%) and p-hydroxy-atorvastatin signal (+72%). | Suppression or Enhancement | [12] |
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to identify regions of signal suppression in a chromatographic run.
Objective: To create a "matrix effect profile" by monitoring the signal of a constantly infused standard (this compound) during the injection of a blank matrix extract.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary fittings
-
Standard solution of this compound (e.g., 50 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed via SPE)
-
Clean solvent (e.g., mobile phase)
Methodology:
-
System Setup:
-
Connect the output of the LC column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
-
Infusion:
-
Set the LC flow rate to your analytical method's conditions (e.g., 0.4 mL/min).
-
Set the syringe pump to deliver a low, constant flow of the this compound solution (e.g., 10 µL/min).[17]
-
-
Data Acquisition:
-
Set up the mass spectrometer to monitor the MRM transition for this compound.
-
Begin infusing the standard and allow the signal to stabilize. This will establish a flat baseline signal.
-
-
Analysis:
-
Blank Injection: First, inject a clean solvent sample. The baseline signal for this compound should remain relatively stable, though slight changes may occur due to the LC gradient.[4] This serves as the control.
-
Matrix Injection: Next, inject the blank, extracted matrix sample.
-
Interpretation: Monitor the this compound signal throughout the run. Any significant drop or dip in the signal from the stable baseline indicates that compounds are eluting from the column at that specific time and suppressing the ionization of this compound.[11] This chromatogram represents the matrix effect profile.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows for troubleshooting this compound signal suppression.
Caption: A logical workflow for diagnosing and resolving signal suppression.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Matrix effects of Lovastatin-d9 in complex biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the matrix effects encountered during the analysis of Lovastatin-d9 and its unlabeled counterpart, Lovastatin, in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of Lovastatin?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of quantification in LC-MS/MS assays.[3] In the analysis of Lovastatin from biological fluids like plasma, endogenous substances such as phospholipids, salts, and proteins can cause these effects.[4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?
A2: A SIL-IS, such as this compound, is the ideal choice for quantitative bioanalysis.[5][6] Because it is chemically identical to the analyte (Lovastatin), it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[1][7]
Q3: My results show high variability and poor accuracy. How can I determine if matrix effects are the cause?
A3: To quantitatively assess matrix effects, a common method is the post-extraction spike comparison. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat (pure) solvent. The matrix effect percentage can be calculated using the formula: (Peak Area in Matrix / Peak Area in Neat Solution) x 100%.[3] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[3] Values between 85% and 115% are often considered acceptable.[8]
Q4: What are the most effective strategies to minimize or eliminate matrix effects when analyzing Lovastatin?
A4: A multi-faceted approach is typically most effective:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before injection.[1] SPE, in particular, can be highly selective in isolating the analyte.[9]
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to achieve chromatographic separation between Lovastatin and major matrix components can significantly reduce interference.[1]
-
Use of a SIL-IS: As mentioned, using this compound as an internal standard is a robust way to compensate for any residual matrix effects.[7]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the unknown samples helps to ensure that the calibrators and samples are affected similarly by the matrix.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent/Drifting Peak Areas for Lovastatin and this compound | Matrix Effect. Co-eluting endogenous compounds are causing variable ion suppression or enhancement. | 1. Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of suppression/enhancement.[10] 2. Improve Sample Cleanup: Switch from simple protein precipitation to a more rigorous method like SPE or LLE.[1] 3. Optimize Chromatography: Modify the gradient or mobile phase to better separate Lovastatin from the interfering region. |
| Low Signal Intensity / Poor Sensitivity (High LLOQ) | Significant Ion Suppression. The biological matrix is severely suppressing the Lovastatin signal. | 1. Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of detection.[7] |
| Acceptable QC results, but failed Incurred Sample Reanalysis (ISR) | Sample-to-Sample Variability in Matrix Effects. The matrix composition differs significantly between individual subject samples, which is not captured by pooled QC samples. | 1. Ensure Use of SIL-IS: Confirm that a stable isotope-labeled internal standard like this compound is being used, as it is the best tool to correct for individual sample differences.[7] 2. Investigate Sample Collection/Handling: Differences in hemolysis or lipid content can alter matrix composition. Review sample handling procedures. |
| Interference Peak at the Retention Time of Lovastatin or this compound | Endogenous Matrix Component or Metabolite. A compound in the matrix has the same mass transition and retention time. | 1. Improve Chromatographic Resolution: Use a longer column, a smaller particle size (UPLC), or adjust the mobile phase to separate the interference from the analyte. 2. Select Different MS/MS Transitions: Find more selective precursor-product ion transitions for Lovastatin and the IS. |
Quantitative Data Summary
The following tables summarize validation parameters from published methods for Lovastatin analysis in human plasma, demonstrating typical performance and the management of matrix effects.
Table 1: Summary of Reported Matrix Effect and Extraction Recovery
| Analyte | Internal Standard | Matrix Effect (%) | Extraction Recovery (%) | Sample Preparation | Reference |
| Lovastatin | Simvastatin | 91.9 - 110.7 | 86.8 - 94.1 | Ethyl Acetate Extraction | [8][11] |
| Lovastatin | Hesperetin | Not Significant | >90.8 | Protein Precipitation | [10] |
| Lovastatin | Lovastatin-d3 | 2.74 (degree of effect) | Not specified | Solid-Phase Extraction | [9] |
Table 2: Summary of Method Precision and Accuracy
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Lovastatin | 0.05 - 10.0 | 0.4 - 1.3 | 3.3 - 11.4 | < 15% deviation | [8][11] |
| Lovastatin | 0.025 - 50.0 | < 11 | < 11 | Within 6.0 | [12] |
| Lovastatin | 0.121 - 35.637 | < 11.38 | < 8.62 | Not specified | [9] |
Visualized Workflows and Logic
Caption: Workflow for mitigating matrix effects in bioanalysis.
Caption: How a SIL-IS corrects for matrix-induced ion suppression.
Detailed Experimental Protocols
Below are generalized protocols for common sample preparation techniques used in Lovastatin analysis, based on methodologies described in the literature.[9][10][11]
Protocol 1: Solid-Phase Extraction (SPE)
This method offers high selectivity and provides a cleaner extract compared to other techniques.
-
Sample Pre-treatment:
-
Aliquot 300 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 150 ng/mL).
-
Add 500 µL of 100 mM ammonium acetate buffer and vortex to mix.[9]
-
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) by sequentially washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum or centrifugation (e.g., 4000 rpm for 1 min) to pass the sample through the sorbent bed.[9]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Lovastatin and this compound from the cartridge using 1 mL of a strong organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
-
Protocol 2: Protein Precipitation (PPT)
This is a faster but generally less clean method suitable for high-throughput environments.
-
Sample Preparation:
-
Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.[10]
-
-
Precipitation:
-
Add a high volume of cold organic solvent (e.g., 1 mL of acetonitrile) to the plasma sample.[10] The cold temperature and high solvent-to-plasma ratio (e.g., 5:1) improve precipitation efficiency.
-
Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 17,000 x g) for 10 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.[10]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Recommended):
-
For improved compatibility with reversed-phase chromatography, evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 120 µL of the initial mobile phase (e.g., 30% methanol with 0.2% formic acid).[10]
-
Centrifuge the reconstituted sample again to remove any fine particulates before transferring to an autosampler vial.
-
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. akjournals.com [akjournals.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of lovastatin in human plasma by liquid chromatography coupled with tandem mass spectrometry - Acta Chromatographica - Tom Vol. 20, no. 3 (2008) - BazTech - Yadda [yadda.icm.edu.pl]
- 12. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Lovastatin and Lovastatin-d9 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of lovastatin and its deuterated internal standard, lovastatin-d9.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of LC methods for lovastatin and this compound analysis.
Question: Why are my lovastatin and this compound peaks co-eluting or showing poor resolution?
Answer:
Co-elution or poor resolution between an analyte and its deuterated internal standard is a common challenge in LC-MS analysis. While these compounds are chemically similar, slight differences in their physicochemical properties can be exploited to achieve separation. Here are the primary factors and troubleshooting steps:
-
Isotope Effect: Deuterium labeling can sometimes lead to slight changes in retention time compared to the non-labeled compound. This is known as the chromatographic isotope effect and can result in partial or complete co-elution, affecting the accuracy of quantification.[1][2][3]
-
Inadequate Gradient Slope: A steep gradient may not provide sufficient time for the two compounds to separate on the column.
-
Suboptimal Mobile Phase Composition: The choice of organic modifier, pH, and additives can significantly influence the selectivity of the separation.
Recommended Actions:
-
Flatten the Gradient: A shallower gradient slope around the elution time of the analytes can increase the separation window.[4][5] Start by identifying the organic solvent percentage at which lovastatin elutes and then create a shallower gradient segment around that point.
-
Modify Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for closely related compounds.
-
pH Adjustment: The pH of the mobile phase can alter the ionization state of lovastatin, which can impact its interaction with the stationary phase.[6][7][8] Experiment with small adjustments to the mobile phase pH using volatile acids like formic acid.
-
Additives: The type and concentration of additives like ammonium formate or ammonium acetate can influence peak shape and retention.[9]
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks by increasing retention and potentially altering selectivity.
Question: My lovastatin peak is tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can compromise peak integration and, therefore, the accuracy of your results. Several factors can contribute to this issue:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns, can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of lovastatin, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[8]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
Recommended Actions:
-
Mobile Phase Modification:
-
Adjust pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. For acidic compounds like lovastatin, a lower pH (e.g., using 0.1% formic acid) is generally recommended to suppress ionization.[4][6]
-
Increase Buffer Strength: A higher buffer concentration can sometimes mitigate secondary interactions.
-
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants that may cause peak tailing.[10]
-
Column Flushing: If the column is contaminated, flushing with a strong solvent may help. If the problem persists, the column may need to be replaced.[11]
Question: I'm observing inconsistent retention times for lovastatin and this compound. What should I check?
Answer:
Shifting retention times can be a significant issue, especially in regulated environments. The following are common causes and solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to variability in retention.
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or degradation can cause retention time shifts.
-
Pump Performance Issues: Inconsistent solvent delivery from the HPLC pump can lead to fluctuating retention times.
-
Temperature Fluctuations: Variations in ambient or column temperature can affect retention.
Recommended Actions:
-
Ensure Adequate Equilibration: Increase the column equilibration time at the initial gradient conditions to ensure the column is fully re-equilibrated before the next injection.[10]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
-
Check Pump Performance: Prime the pump to remove any air bubbles and check for leaks. If the problem persists, the pump may require maintenance.[12]
-
Use a Column Oven: A column oven will maintain a consistent temperature, minimizing retention time drift due to temperature fluctuations.[13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient to separate lovastatin and this compound?
A1: A good starting point would be a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A linear gradient from 30% to 90% B over 10 minutes at a flow rate of 0.4 mL/min is a reasonable starting point. The gradient can then be optimized based on the initial results.
Q2: Is it always necessary to achieve baseline separation between lovastatin and this compound?
A2: While baseline separation is ideal, it is not always necessary for accurate quantification using LC-MS/MS, as the mass spectrometer can distinguish between the two compounds based on their different masses. However, significant co-elution can sometimes lead to ion suppression or enhancement effects, where the presence of one compound affects the ionization efficiency of the other. It is crucial to ensure that the peak shapes are consistent and reproducible across the calibration range to ensure accurate integration.
Q3: Can I use an isocratic method instead of a gradient?
A3: An isocratic method may be sufficient if you can find a mobile phase composition that provides adequate separation and reasonable retention times. However, for complex matrices or when dealing with compounds that have different polarities, a gradient elution is often superior as it can improve peak shape and reduce run times.[4] For closely eluting compounds like lovastatin and its deuterated analog, a shallow gradient often provides the necessary resolution that is difficult to achieve with an isocratic method.
Q4: What are the key parameters to summarize in a table when optimizing the LC gradient?
A4: When optimizing your LC gradient, it is helpful to create a table to track the changes and their effects. Key parameters to include are:
-
Column Details (e.g., type, dimensions, particle size)
-
Mobile Phase A and B Composition
-
Gradient Program (Time, %B)
-
Flow Rate
-
Column Temperature
-
Injection Volume
-
Retention Time of Lovastatin
-
Retention Time of this compound
-
Resolution between the two peaks
-
Peak Asymmetry/Tailing Factor
Experimental Protocols & Data Presentation
Protocol: LC Gradient Optimization for Lovastatin and this compound Separation
This protocol outlines a systematic approach to developing and optimizing a liquid chromatography gradient for the separation of lovastatin and this compound.
1. Initial Scouting Gradient:
-
Objective: To determine the approximate elution conditions for lovastatin.
-
Method:
-
Prepare a standard solution of lovastatin.
-
Use a broad linear gradient (e.g., 5% to 95% organic solvent over 15 minutes).
-
Monitor the elution of the lovastatin peak and note the percentage of organic solvent at which it elutes.
-
2. Focused Gradient Development:
-
Objective: To create a more focused gradient around the elution point of lovastatin to improve separation.
-
Method:
-
Based on the scouting run, design a new gradient that starts about 10-15% below the elution concentration of the organic solvent and ends 10-15% above it.
-
Increase the gradient time to create a shallower slope.
-
Inject a mixture of lovastatin and this compound to assess the separation.
-
3. Fine-Tuning the Separation:
-
Objective: To achieve optimal resolution and peak shape.
-
Method:
-
Adjust Gradient Slope: Systematically vary the slope of the gradient in the region where the compounds elute.
-
Evaluate Mobile Phase Modifiers: If separation is still not optimal, change the organic modifier (e.g., from acetonitrile to methanol) or adjust the concentration of the acidic additive (e.g., 0.05% to 0.2% formic acid).
-
Optimize Temperature: Evaluate the effect of column temperature on the separation (e.g., test at 25°C, 30°C, and 35°C).
-
Data Presentation: Example Gradient Optimization Table
| Parameter | Method 1 (Scouting) | Method 2 (Optimized) | Method 3 (Fine-Tuned) |
| Column | C18, 100x2.1mm, 1.8µm | C18, 100x2.1mm, 1.8µm | C18, 100x2.1mm, 1.8µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN | 0.1% Formic Acid in MeOH |
| Gradient | 0-1min 30%B, 1-10min 30-90%B, 10-12min 90%B | 0-1min 50%B, 1-8min 50-70%B, 8-10min 70%B | 0-1min 45%B, 1-9min 45-65%B, 9-11min 65%B |
| Flow Rate (mL/min) | 0.4 | 0.4 | 0.4 |
| Temperature (°C) | 30 | 30 | 35 |
| RT Lovastatin (min) | 5.2 | 6.8 | 7.1 |
| RT this compound (min) | 5.2 | 6.7 | 6.9 |
| Resolution (Rs) | 0.0 | 1.2 | 1.8 |
| Tailing Factor (Tf) | 1.3 | 1.1 | 1.0 |
Visualizations
Caption: Workflow for LC Gradient Optimization.
Caption: Troubleshooting Logic for Common LC Issues.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. mastelf.com [mastelf.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Addressing poor peak shape of Lovastatin-d9 in HPLC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Lovastatin-d9.
Frequently Asked Questions (FAQs)
Q1: What defines a "poor" peak shape in HPLC analysis?
A1: Ideally, a chromatographic peak should be sharp and symmetrical, resembling a Gaussian distribution.[1][2] Poor peak shapes deviate from this ideal and typically manifest as:
-
Peak Tailing: The most common peak shape distortion, where the latter half of the peak is drawn out.[3][4] This can compromise the accuracy of integration and reduce resolution from nearby peaks.[1]
-
Peak Fronting: The opposite of tailing, where the first half of the peak is distorted. This is often associated with column overload.
-
Peak Broadening: The peak is wider than expected, which reduces sensitivity and resolution.
-
Split Peaks: The peak appears as two or more merged peaks, which can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.
Peak symmetry is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For many assays, peaks with an Asymmetry Factor greater than 1.5 are acceptable, though values closer to 1.0 are always desirable.[3]
Q2: What are the most common causes of peak tailing for this compound?
A2: Peak tailing for compounds like this compound in reversed-phase HPLC is often caused by secondary chemical interactions on the column.[3] The primary culprits include:
-
Silanol Interactions: Silica-based C18 or C8 columns have residual silanol groups (Si-OH) on their surface.[5] If the mobile phase pH is above 3, these groups can become ionized (Si-O-) and interact strongly with any basic functional groups on the analyte, causing tailing.[3][5]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape.[6] If the pH is near the analyte's pKa, a mix of ionized and non-ionized forms can exist, leading to peak distortion.[5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][7] A void at the column inlet or a partially blocked frit can also distort peak shape.[3][8]
Q3: Could the issue be related to the this compound molecule itself?
A3: Yes. Lovastatin exists in equilibrium between a neutral lactone form and an open-ring hydroxy acid form (Lovastatin Acid).[9][10] This equilibrium is pH-dependent. In acidic conditions (e.g., pH 3.0), the lactone form is favored, while alkaline conditions promote the formation of the hydroxy acid.[9] If the mobile phase conditions allow for the presence of both forms during the chromatographic run, it can result in peak broadening or splitting. Therefore, controlling the mobile phase pH is critical to ensure this compound is analyzed in a single, stable form.
Q4: What is a typical acceptable USP Tailing Factor?
A4: While a tailing factor of 1.0 represents perfect symmetry, this is rarely achieved in practice.[1] Many analytical methods specify a requirement that the tailing factor for all peaks must be less than a certain limit, often T ≤ 1.5 or T ≤ 2.0, depending on the specific assay requirements.
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound. The logical workflow below can help you efficiently identify the root cause.
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Q5: My peak is tailing. How should I investigate the mobile phase?
A5: The mobile phase is often the easiest place to start.
-
Check and Adjust pH: For Lovastatin, using an acidic mobile phase (pH 2.5-4.0) is common.[11][12][13] This serves two purposes: it ensures this compound is in its neutral lactone form and suppresses the ionization of residual silanol groups on the column, which is a primary cause of tailing for basic analytes.[3][6] Use an acid modifier like phosphoric acid or formic acid.[11][14]
-
Verify Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically >20 mM) to control the pH effectively, especially if your sample has a strong matrix. Poor buffering can lead to pH shifts on the column and distort peaks.[5][15]
-
Use Fresh Mobile Phase: Organic solvents can evaporate over time, changing the mobile phase composition and affecting retention times and peak shape.[16] Buffers, especially at neutral pH, can be prone to microbial growth. It is always best to use a freshly prepared and degassed mobile phase.[2]
Q6: What column-related issues should I check if mobile phase adjustments don't help?
A6: If the problem persists, the column is the next logical component to investigate.
-
Column Contamination: Impurities from samples can accumulate at the head of the column, creating active sites that cause tailing.[7] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
-
Use a Guard Column: If you are not already using one, a guard column can protect your analytical column from contaminants and extend its lifetime.[2] If you are using one, it may be exhausted; try replacing it.[8]
-
Column Type: For analytes prone to tailing, using a high-purity, end-capped C8 or C18 column is highly recommended.[3][5] End-capping blocks many of the residual silanol groups, minimizing secondary interactions.[3]
-
Column Failure: Columns have a finite lifetime. Over time, voids can form at the inlet, or the stationary phase can degrade, especially when using mobile phases with extreme pH.[1][4] If the column is old or has been used extensively, replacing it is often the best solution.[8]
Q7: Could my HPLC system or sample preparation be the cause?
A7: Yes, issues outside of the column and mobile phase can also lead to poor peak shape.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase peak broadening.[5] Ensure all fittings are properly connected to avoid dead volume.
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing or fronting peaks.[7][8] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.
-
Injection Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause severe peak distortion.
Experimental Protocols and Data
Protocol 1: Mobile Phase pH Optimization
This protocol helps determine the optimal mobile phase pH to improve the peak shape of this compound.
-
Preparation: Prepare separate batches of the aqueous component of your mobile phase (e.g., water with 0.1% acid). Adjust the pH of these batches to 2.5, 3.0, 3.5, and 4.0 using phosphoric acid.
-
Mobile Phase Formulation: For each pH level, mix the aqueous component with your organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 65:35 v/v).[11]
-
System Equilibration: For each new mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.
-
Analysis: Inject your this compound standard using each mobile phase.
-
Evaluation: Compare the chromatograms. Record the retention time, peak width, and USP Tailing Factor for each pH. The optimal pH should provide a sharp, symmetrical peak (Tailing Factor closest to 1.0) with adequate retention.
Protocol 2: General Column Flushing Procedure (Reversed-Phase C18/C8)
This procedure can help remove contaminants from your column that may be causing peak tailing.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Direction: Connect the column in the reverse flow direction.
-
Flushing Sequence: Flush the column with a sequence of solvents at a low flow rate (e.g., 0.5 mL/min). A common sequence is:
-
20 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of Isopropanol (if strongly retained, non-polar contaminants are suspected).
-
20 column volumes of 100% Acetonitrile.
-
-
Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your starting mobile phase conditions for at least 20 column volumes before analysis.
Data Tables
Table 1: Influence of Mobile Phase pH on Lovastatin Form and Chromatographic Behavior
| pH Range | Dominant Lovastatin Form | Expected Impact on Peak Shape | Rationale |
| < 4.0 | Lactone (neutral) | Good/Improved | Suppresses ionization of residual silanols on the column, minimizing secondary interactions that cause tailing.[3][6] Ensures analysis of a single, stable molecular form.[9] |
| 4.0 - 6.0 | Mixture of Lactone and Acid | Poor/Broad/Split | Analyte exists in both ionized and non-ionized forms, leading to peak distortion.[5] Silanol groups may be partially ionized, increasing tailing.[5] |
| > 6.0 | Hydroxy Acid (ionized) | Poor/Tailing | The analyte is ionized, and residual silanol groups are fully ionized, leading to strong secondary interactions and significant peak tailing.[3] |
Table 2: Example HPLC Method Parameters for Lovastatin Analysis
The following table summarizes typical starting conditions gathered from various validated methods. These can be used as a baseline for method development or troubleshooting.
| Parameter | Typical Condition | Source(s) |
| Column | C8 or C18, end-capped (e.g., 250 x 4.6 mm, 5 µm) | [11][13][17] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | [11][12][13] |
| Composition | Isocratic (e.g., 65:35 ACN:Aqueous) or Gradient | [11][18] |
| Flow Rate | 1.0 - 1.5 mL/min | [11][13] |
| Column Temperature | 30 - 35 °C | [11][14] |
| Detection (UV) | 238 nm | [11][12][14] |
| Injection Volume | 10 - 20 µL | [17][18] |
Visual Guides
Caption: The pH-dependent equilibrium of this compound.
References
- 1. waters.com [waters.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. rjpbcs.com [rjpbcs.com]
- 18. ingentaconnect.com [ingentaconnect.com]
Validation & Comparative
The Gold Standard: Validating Bioanalytical Methods with Lovastatin-d9
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalysis, the precision and reliability of quantitative methods are paramount. For researchers and scientists engaged in drug development, the choice of an internal standard (IS) is a critical decision that directly impacts the integrity of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of bioanalytical method validation using the stable isotope-labeled internal standard, Lovastatin-d9, against other common alternatives, supported by experimental data.
The Superiority of Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] In this context, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics. Stable isotope-labeled internal standards, such as this compound, are the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[2][3] This near-perfect analogy allows for superior correction of variability that can arise during sample preparation and analysis, including matrix effects, which are a significant source of imprecision.[4][5]
Alternatives, such as structurally similar compounds (e.g., simvastatin or atorvastatin), can be employed as internal standards. While often more readily available and less expensive, they may not perfectly mimic the analyte's behavior in the mass spectrometer or during extraction, potentially leading to less accurate and precise results.
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of a validated LC-MS/MS method for lovastatin in human plasma using a deuterated internal standard (Lovastatin-d3, a close analog to this compound) versus methods employing non-deuterated internal standards.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Method with Lovastatin-d3 (Deuterated IS)[6] | Method with Simvastatin (Non-Deuterated IS)[7] | Method with Atorvastatin (Non-Deuterated IS)[8] |
| Linearity Range (ng/mL) | 0.121–35.637 | 0.025–50.0 | 0.05–5.00 |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.121 | 0.025 | 0.05 |
| Intra-day Precision (% CV) | ≤ 11.38 | < 11 | Not Reported |
| Inter-day Precision (% CV) | ≤ 8.62 | < 11 | Not Reported |
| Accuracy (% Relative Error) | Not explicitly stated, but within acceptable limits | Within 6.0% | Within assay variability limits |
| Matrix Effect (%) | 2.74 | Not Reported | Not Reported |
Table 2: Recovery Data
| Analyte/Internal Standard | Method with Lovastatin-d3 (Deuterated IS)[6] | Method with Atorvastatin (Non-Deuterated IS)[8] |
| Lovastatin Recovery (%) | Not explicitly stated | 71.00 |
| Internal Standard Recovery (%) | Not explicitly stated | 79.84 |
The data clearly demonstrates that methods utilizing a deuterated internal standard achieve excellent linearity, precision, and accuracy, with the significant advantage of allowing for the precise measurement of matrix effects. A low and consistent matrix effect, as seen with the Lovastatin-d3 method, provides greater confidence in the reliability of the results.
Experimental Protocols
Herein lies a detailed methodology for a robust bioanalytical assay for the quantification of lovastatin in human plasma using a deuterated internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract lovastatin and the internal standard from the plasma matrix and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate lovastatin from other components and detect and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lovastatin: Precursor ion (Q1) m/z 405.3 -> Product ion (Q3) m/z 303.2
-
This compound: Precursor ion (Q1) m/z 414.3 -> Product ion (Q3) m/z 303.2
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantages of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the bioanalytical quantification of lovastatin.
Caption: Logical comparison of ideal vs. alternative internal standards.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
Assessing Linearity and Range for Lovastatin Quantification: A Comparison of Lovastatin-d9 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the use of Lovastatin-d9 as an internal standard (IS) for the quantification of Lovastatin, focusing on the key validation parameters of linearity and range. The performance of this compound is compared with other commonly used internal standards, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard and in designing robust bioanalytical methods for Lovastatin.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise results. It is a compound of known concentration added to samples, calibrators, and quality control samples to correct for variability in sample preparation, injection volume, and ionization efficiency. The ideal internal standard should mimic the analyte's behavior throughout the analytical process. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and has nearly identical physicochemical properties, leading to superior correction for matrix effects and other sources of error.
Comparison of Linearity and Range with Different Internal Standards
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following tables summarize the linearity and range of Lovastatin quantification using this compound and other alternative internal standards, as reported in various studies.
| Internal Standard | Lovastatin Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) | Matrix | Reference |
| Lovastatin-d3 | 0.121–35.637 ng/mL | 0.121 ng/mL | > 0.99 | Human Plasma | [1] |
| Atorvastatin | 0.05–5.00 ng/mL | 0.05 ng/mL | Not Reported | Human Plasma | [2] |
| Simvastatin | 0.025–50.0 ng/mL | 0.025 ng/mL | > 0.99 | Human Plasma | [3] |
| Hesperetin | 1–1000 nM (for Lovastatin Acid) | 1 nM (for Lovastatin Acid) | > 0.995 | Human Plasma | [4] |
Table 1: Comparison of Linearity and Range for Lovastatin Quantification with Different Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the key experimental protocols for Lovastatin quantification using different internal standards.
Method 1: Lovastatin Quantification using Lovastatin-d3 Internal Standard
-
Sample Preparation: Solid phase extraction.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: Lovastatin Quantification using Atorvastatin Internal Standard
-
Sample Preparation: Liquid-liquid extraction.[2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Technique: Triple quadrupole mass spectrometer operating in MRM mode.[2]
-
Method 3: Lovastatin Quantification using Simvastatin Internal Standard
-
Sample Preparation: One-step liquid-liquid extraction with n-hexane-methylene dichloride-isopropanol (20:10:1, v/v/v).[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Technique: Triple-quadrupole tandem mass spectrometer with an electrospray ionization source in positive mode, operating in MRM mode.[3]
-
Method 4: Lovastatin Acid Quantification using Hesperetin Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile.[4]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Technique: TSQ Quantum Discovery mass spectrometer with positive electrospray ionization, operating in selected reaction monitoring mode.[4]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for assessing the linearity and range of Lovastatin using an internal standard.
Caption: Experimental workflow for linearity and range assessment.
Caption: Impact of internal standard choice on assay performance.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Lovastatin. While structural analogs like Atorvastatin and Simvastatin can be used and have demonstrated acceptable performance in terms of linearity and range, a stable isotope-labeled internal standard such as this compound is theoretically and practically superior. The near-identical chemical and physical properties of this compound to the analyte ensure the most effective compensation for analytical variability, particularly matrix effects, which can significantly impact accuracy and precision.
The data presented in this guide, compiled from various studies, demonstrates that a wide linear range and low LLOQ can be achieved for Lovastatin quantification. The choice of the internal standard, along with the optimization of sample preparation and LC-MS/MS conditions, will ultimately determine the overall performance of the assay. For regulated bioanalysis, the use of a deuterated internal standard like this compound is highly recommended to ensure the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lovastatin-d9 and Other Statin Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of statins by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Lovastatin-d9 and other commonly used internal standards for statin analysis, with a focus on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs like this compound, are widely considered the gold standard in quantitative bioanalysis.[1][2][3] These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes, such as deuterium (²H or D). This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a SIL internal standard is its ability to co-elute with the analyte, meaning it experiences nearly identical conditions during sample preparation, chromatography, and ionization.[1] This co-elution allows the SIL internal standard to effectively compensate for variations in extraction recovery, injection volume, and, most importantly, matrix effects.[2] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major source of inaccuracy in LC-MS/MS assays. By tracking the analyte's behavior throughout the analytical process, SIL internal standards enable more precise and accurate quantification.
Performance Comparison of Statin Internal Standards
While direct head-to-head comparative studies of different deuterated statin internal standards are limited in publicly available literature, we can infer their performance by examining validation data from various published LC-MS/MS methods. The following table summarizes key performance metrics from studies that have utilized different internal standards for the quantification of lovastatin and other statins.
| Analyte(s) | Internal Standard(s) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Lovastatin, Lovastatin Acid | Atorvastatin | 0.05 | Within ±15% | <15% | 71.0 (Lovastatin), 81.2 (Lovastatin Acid) | [4] |
| Simvastatin | Lovastatin | 0.25 | Within ±15% | <14% (intra-day), <10% (inter-day) | Not Reported | [5] |
| Simvastatin, Lovastatin, Atorvastatin & metabolites | Hesperetin | 0.1 - 1 | 86.19 - 109.76 | <13.32% | Not Reported | [6] |
| Simvastatin, Atorvastatin, Rosuvastatin & metabolites | Fluvastatin | 0.25 | 87 - 114 | 3 - 13 | 88 - 100 | [7] |
| Simvastatin, Simvastatin Acid, Ezetimibe | Simvastatin-d6, Simvastatin Acid-d3, Ezetimibe-d4 | Not Specified | Within ±15% | <15% | Not Reported | [8] |
| Atorvastatin, Rosuvastatin & metabolites | Carbamazepine | 0.61 - 0.96 | Within ±15% | <15% | Not Reported | [9] |
Note: LLOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation). The data presented is for the respective analytes as reported in the cited literature.
From the table, it is evident that various internal standards, including non-deuterated structural analogs and deuterated standards for other statins, have been successfully used to validate analytical methods for statin quantification. However, the use of a deuterated internal standard that is a direct analog of the analyte, such as this compound for lovastatin analysis, is theoretically superior for compensating for analyte-specific variations.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantitative analysis of statins using an internal standard.
Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting statins from biological matrices like plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general set of conditions that can be optimized for the simultaneous analysis of multiple statins.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, and then returning to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for statins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each statin and its corresponding internal standard need to be optimized.
-
Example MRM Transitions (to be optimized on the specific instrument):
-
Lovastatin: Q1/Q3
-
This compound: Q1/Q3
-
Atorvastatin: Q1/Q3
-
Simvastatin: Q1/Q3
-
Rosuvastatin: Q1/Q3
-
-
Instrument Parameters: Dwell time, collision energy, and other source-dependent parameters should be optimized to achieve the best signal-to-noise ratio for each analyte.
-
Visualizing Key Pathways and Workflows
To better understand the context of statin analysis and its mechanism of action, the following diagrams are provided.
The diagram above illustrates the cholesterol biosynthesis pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase. Statins, including lovastatin, act as competitive inhibitors of this enzyme, thereby reducing cholesterol synthesis.
This workflow diagram outlines the key steps involved in the quantitative analysis of statins from a biological matrix, from sample preparation to data analysis. The inclusion of the internal standard at an early stage is crucial for the reliability of the entire process.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the accurate and precise quantification of lovastatin and other statins in complex biological matrices. While direct comparative performance data against other deuterated statin standards is not extensively published, the fundamental principles of isotope dilution mass spectrometry strongly support the use of a deuterated analog of the analyte of interest. The experimental protocols and validation data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable analytical methods for statin analysis. The choice of internal standard should always be validated for the specific application to ensure it effectively compensates for potential analytical variabilities.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Lovastatin Quantification Methodologies Utilizing Lovastatin-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of lovastatin in biological matrices, with a specific focus on the use of Lovastatin-d9 as a stable isotope-labeled internal standard. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various validated methods to offer insights into expected performance and experimental protocols.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2][3] Accurate quantification of lovastatin in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response.[1][4][5] This guide summarizes key performance parameters and methodologies from published studies to aid researchers in the development and validation of their own assays.
Comparative Performance of Lovastatin Quantification Assays
The following table summarizes the performance characteristics of various LC-MS/MS methods for lovastatin quantification. These data are compiled from individual laboratory validations and provide a benchmark for assay performance.
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 0.121–35.637 | 1–1000 nM (approx. 0.4-404 ng/mL for Lovastatin acid) | 0.5 nM LLOQ (approx. 0.2 ng/mL for Lovastatin) |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL | 1 nM (approx. 0.4 ng/mL) | 0.5 nM (approx. 0.2 ng/mL) |
| Intra-day Precision (%CV) | < 11.38% | < 15% | Not explicitly stated, but method deemed satisfactory |
| Inter-day Precision (%CV) | < 8.62% | < 15% | Not explicitly stated, but method deemed satisfactory |
| Accuracy | Within ±15% of nominal values | 86.19–109.76% | Within ±15% of nominal values |
| Internal Standard | Lovastatin-d3 | Hesperetin (Note: Isotopic IS is preferred) | Not explicitly stated, but use of IS is standard practice |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Solid Phase Extraction (SPE) | Not explicitly stated | Protein Precipitation |
| Reference | [6] | [7] | [8] |
Note: nM concentrations for Lovastatin acid were converted to approximate ng/mL for Lovastatin for comparative purposes (Molar Mass of Lovastatin ≈ 404.5 g/mol ).
Experimental Protocols
A generalized experimental protocol for the quantification of lovastatin using this compound is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[6][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Acidification: Add 100 µL of 4% phosphoric acid in water to the plasma sample.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., Luna C18(2) 100A, 100 x 4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate, pH 3.6) is typical.[6]
-
Flow Rate: A flow rate in the range of 0.4-0.8 mL/min is generally employed.[7]
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is standard.
-
MRM Transitions:
-
Lovastatin: m/z 422.1 → 285.4[6]
-
This compound: The precursor ion will be higher by 9 Da (approx. m/z 431.1), and the product ion may be the same or shifted depending on the location of the deuterium labels. The exact transition should be optimized.
-
Visual Representations
Experimental Workflow for Lovastatin Quantification
A generalized workflow for lovastatin quantification.
Logical Relationship of Method Validation Parameters
Core parameters for method validation.
Conclusion
The quantification of lovastatin by LC-MS/MS using this compound as an internal standard is a robust and reliable approach. While methodologies may vary slightly between laboratories in terms of sample preparation and specific instrument parameters, the performance characteristics are generally consistent. The data presented in this guide, compiled from various published studies, demonstrate that methods can achieve high levels of sensitivity, precision, and accuracy, making them suitable for regulated bioanalysis. Researchers can use the provided protocols and performance data as a foundation for establishing and validating their own methods for lovastatin quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Expanded clinical evaluation of lovastatin (EXCEL) study: design and patient characteristics of a double-blind, placebo-controlled study in patients with moderate hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of lovastatin in a six-month study: analysis by gender, age and hypertensive status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Deuterated vs. ¹³C-Labeled Lovastatin in Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers quantifying lovastatin, a widely used cholesterol-lowering drug, the decision often comes down to two primary types of stable isotope-labeled standards: deuterated (D-labeled) and Carbon-13 (¹³C-labeled) lovastatin. This guide provides a comprehensive comparison of these two standards, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.
Executive Summary: The Isotopic Advantage
Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to the analyte of interest. This similarity allows them to co-elute chromatographically and experience similar ionization effects, effectively normalizing for variations during sample preparation and analysis. However, the choice between deuterium and ¹³C labeling is not merely a matter of preference; it involves a trade-off between cost, availability, and potential analytical challenges.
| Feature | Deuterated Lovastatin (e.g., Lovastatin-d₃) | ¹³C-Labeled Lovastatin |
| Cost & Availability | Generally lower cost and more readily available. | Typically more expensive and less common due to a more complex synthesis process. |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), potentially leading to differential matrix effects. | Co-elutes almost perfectly with the unlabeled analyte, providing superior correction for matrix effects. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, especially at non-stable positions. | The ¹³C-label is incorporated into the carbon skeleton and is highly stable with no risk of exchange. |
| Ionization & Fragmentation | The presence of deuterium can sometimes alter fragmentation patterns in the mass spectrometer. | Fragmentation patterns are generally identical to the unlabeled analyte. |
| Accuracy & Precision | Can provide accurate and precise results with careful method validation. | Generally considered to provide the highest level of accuracy and precision due to ideal co-elution and stability. |
The Deuterium Isotope Effect: A Critical Consideration
The primary drawback of using deuterated internal standards is the potential for the "deuterium isotope effect." The slight mass difference between hydrogen and deuterium can lead to differences in physicochemical properties. In liquid chromatography, this can manifest as a small but significant shift in retention time between the deuterated standard and the native analyte. If this separation occurs in a region of the chromatogram where ion suppression or enhancement from the sample matrix is variable, the analyte and the internal standard will not experience the same matrix effect, leading to inaccurate quantification.
Carbon-13 labeled standards, on the other hand, do not exhibit a discernible isotope effect in chromatography. The ¹³C atoms are incorporated into the carbon backbone of the molecule, which has a negligible impact on its polarity and interaction with the stationary phase. This ensures near-perfect co-elution with the unlabeled lovastatin, providing the most accurate compensation for matrix effects.
Experimental Protocols: A Comparative Overview
Below are detailed experimental protocols for the quantification of lovastatin in human plasma using both a deuterated and a hypothetical, yet representative, ¹³C-labeled internal standard.
Method 1: Quantification of Lovastatin using Deuterated Lovastatin (Lovastatin-d₃) Internal Standard
This method is based on a validated bioanalytical procedure for the determination of lovastatin in human plasma.
1. Sample Preparation:
-
To 300 µL of human plasma, add 50 µL of lovastatin-d₃ internal standard working solution (150 ng/mL).
-
Vortex mix the sample.
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analyte and internal standard and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| MS Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lovastatin: 422.3 > 302.2; Lovastatin-d₃: 425.3 > 302.2 |
Method 2: Representative Protocol for Quantification of Lovastatin using ¹³C-Labeled Lovastatin Internal Standard
This protocol is constructed based on typical methodologies for statin analysis and the expected behavior of a ¹³C-labeled standard.
1. Sample Preparation:
-
To 300 µL of human plasma, add 50 µL of ¹³C-lovastatin internal standard working solution (150 ng/mL).
-
Vortex mix the sample.
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analyte and internal standard and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| MS Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lovastatin: 422.3 > 302.2; ¹³C-Lovastatin: (e.g., 425.3 > 305.2 for ³¹³C) |
Visualizing the Workflow and Justification
To better illustrate the decision-making process and the analytical workflow, the following diagrams are provided.
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Lovastatin-d9
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Lovastatin-d9, a deuterated internal standard for Lovastatin, crucial for maintaining laboratory safety and environmental integrity. Adherence to these guidelines will help you build a foundation of trust in your laboratory's safety protocols.
Key Chemical and Safety Data
A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₂₄H₂₇D₉O₅[1][2][3] |
| Formula Weight | 413.6 g/mol [1][2][3] |
| Appearance | Solid[1][2] |
| Solubility | Slightly soluble in chloroform and methanol[1][2] |
| Storage | Store at -20°C[2] |
| Environmental Hazard | Water hazard class 2 (Self-assessment): hazardous for water.[4] Do not allow the product to reach ground water, water courses, or sewage systems as it poses a danger to drinking water.[4] |
| Disposal Guideline | Must not be disposed of with household garbage.[4] Do not allow the product to reach the sewage system.[4] Disposal must be made according to official regulations.[4] Can be disposed of by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] |
Procedural Steps for Disposal
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Attempting to neutralize or dispose of this chemical without the proper expertise and equipment can lead to environmental contamination and potential health hazards.
Step 1: Collection and Storage of Waste
-
Segregate Waste: Collect all this compound waste, including unused product and contaminated materials (e.g., vials, pipette tips, gloves), in a designated and properly labeled waste container.
-
Container Requirements: The container should be chemically resistant, sealable, and clearly marked with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Storage Location: Store the waste container in a secure, well-ventilated area, away from incompatible materials, until it is collected for disposal.
Step 2: Engage a Licensed Waste Disposal Service
-
Identify a Certified Vendor: Contact a waste disposal company that is licensed and experienced in handling chemical and pharmaceutical waste.
-
Provide Chemical Information: Furnish the vendor with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste in compliance with all federal, state, and local regulations.
-
Schedule Collection: Arrange for the collection of the waste container by the licensed vendor.
Step 3: Documentation
-
Maintain Records: Keep a detailed record of the amount of this compound waste generated, the dates of waste collection, and the name of the disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific practice.
References
Personal protective equipment for handling Lovastatin-d9
Essential Safety and Handling Guide for Lovastatin-d9
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of researchers and the integrity of experiments. This compound, like its parent compound, is a potent pharmaceutical agent and requires careful handling to minimize exposure risks.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
May cause an allergic skin reaction [1]
-
Suspected of causing cancer [1]
-
Suspected of damaging fertility or the unborn child [1]
-
Causes damage to organs through prolonged or repeated exposure [1]
Due to its potency, this compound should be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI). The primary goal is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection of appropriate PPE is crucial for personnel safety and should be based on a thorough risk assessment of the specific procedures being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Handling of sealed containers | * Standard laboratory coat* Safety glasses* Nitrile gloves |
| Weighing and dispensing (powder) | * Disposable lab coat or gown* Chemical splash goggles* Double nitrile gloves* Face shield (if not working in a fume hood or isolator)* NIOSH-approved respirator (N95 or higher) or a Powered Air-Purifying Respirator (PAPR) |
| Solution preparation and handling | * Disposable lab coat or gown* Chemical splash goggles* Double nitrile gloves |
| Spill cleanup | * Disposable coveralls* Chemical splash goggles* Heavy-duty nitrile or butyl rubber gloves* NIOSH-approved respirator with appropriate cartridges or a PAPR |
Engineering and Administrative Controls
-
Primary Containment: Whenever possible, handle solid this compound within a certified chemical fume hood, a glove box, or a powder containment enclosure to prevent inhalation of airborne particles.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.
-
Training: All personnel must be trained on the hazards of this compound and the specific procedures for safe handling and disposal before commencing any work.[3][4]
Operational and Disposal Plans
Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
- Consult the Safety Data Sheet (SDS) for this compound before starting any work.[1][5]
- Assemble all necessary equipment and reagents in the designated handling area.
- Don the appropriate PPE as outlined in the table above.
2. Weighing Solid this compound:
- Perform all weighing operations within a chemical fume hood or a powder containment enclosure.
- Use a dedicated set of spatulas and weighing papers.
- Handle the container with care to avoid generating dust.
- Close the container tightly immediately after use.
3. Preparing Solutions:
- Prepare solutions in a chemical fume hood.
- Add the solvent to the weighed this compound slowly to avoid splashing.
- Ensure the container is securely capped before mixing or vortexing.
4. Post-Handling:
- Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol) to decontaminate surfaces.
- Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of disposable PPE as hazardous waste.
- Wash hands thoroughly with soap and water after removing gloves.
Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Secure the area to prevent entry.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using a chemical spill kit. For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with appropriate pads or granules.
-
Clean the area with a suitable decontaminating agent.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, disposable lab coats, and any other solid materials that have come into contact with this compound. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Workflow and Safety Logic
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
